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molecular formula C10H10BrNO B8504797 5-Bromo-3-isopropylbenzo[d]isoxazole

5-Bromo-3-isopropylbenzo[d]isoxazole

Cat. No. B8504797
M. Wt: 240.10 g/mol
InChI Key: PHCSEDLZOYTIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790741B2

Procedure details

1-(5-Bromo-2-hydroxyphenyl)-2-methylpropan-1-one (0.82 g, 3.37 mmol) was dissolved in EtOH (10 mL) then hydroxylamine (50% solution in water, 0.267 g, 4.05 mmol) was added followed by HOAc (1 drop). The mixture was heated to about 80° C. for about 2 h. The mixture was cooled then evaporated under reduced pressure to give an oil. Acetic anhydride (2 mL, 20 mmol) was added and the mixture was stirred for about 45 min at ambient temperature. The mixture was concentrated under reduced pressure then pyridine (7 mL) was added and then the mixture was heated to about 145° C. for about 3 h. The mixture was cooled, treated with 1 N HCl, and extracted with EtOAc. The organic extract was dried over MgSO4, filtered and evaporated to a residue that was then dissolved in DME (4 mL). Cesium carbonate (1.09 g, 3.35 mmol) was added and the mixture was heated at about 150° C. for about 30 min in the microwave. The mixture was evaporated and then purified by flash chromatography with 9:1 heptane/EtOAc to give the title compound (0.12 g, 15%): LC/MS (Table 1, Method a) Rt=3.33 min; MS m/z: 340.1 (M+H)+.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Cesium carbonate
Quantity
1.09 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
15%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:13])=[C:6]([C:8](=O)[CH:9]([CH3:11])[CH3:10])[CH:7]=1.[NH2:14]O.C(OC(=O)C)(=O)C.C(=O)([O-])[O-].[Cs+].[Cs+]>CCO.CC(O)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:13][N:14]=[C:8]([CH:9]([CH3:11])[CH3:10])[C:6]=2[CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C(C)C)=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.267 g
Type
reactant
Smiles
NO
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Cesium carbonate
Quantity
1.09 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for about 45 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
pyridine (7 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to about 145° C. for about 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
treated with 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a residue that
DISSOLUTION
Type
DISSOLUTION
Details
was then dissolved in DME (4 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at about 150° C. for about 30 min in the microwave
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with 9:1 heptane/EtOAc

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=NO2)C(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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